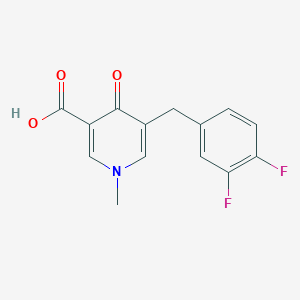

5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Historical Context of Dihydropyridine Carboxylic Acid Derivatives in Medicinal Chemistry

Dihydropyridine (DHP) derivatives have been pivotal in pharmaceutical development since the 1960s, initially gaining prominence as calcium channel blockers for cardiovascular diseases. Early derivatives like nifedipine and amlodipine utilized ester groups at the C-3 and C-5 positions, which conferred vasodilatory effects but limited metabolic stability. The introduction of carboxylic acid moieties marked a paradigm shift, as seen in compounds such as chelidamic acid analogs, which demonstrated enhanced antimicrobial and antioxidant properties.

The Hantzsch pyridine synthesis, first reported in 1881, laid the foundation for DHP scaffold generation through multicomponent reactions involving aldehydes, β-keto esters, and ammonia. Modern adaptations of this method enable the incorporation of diverse substituents, including carboxyl groups. For example, electrocarboxylation techniques using Mg–Pt electrodes have facilitated the synthesis of dicarboxylic DHP derivatives with potent antimicrobial activity.

A critical advancement emerged with the replacement of ester groups with carboxamide or carboxylic acid functionalities. Studies on anti-tubercular DHPs revealed that aryl carboxamide derivatives exhibited superior mycobacterial inhibition compared to ester analogs, attributed to improved lipophilicity and enzymatic bioactivation. Computational analyses further correlated antitubercular efficacy with the partial atomic charge of carbonyl carbons at C-3/C-5, underscoring the role of electronic modulation in DHP pharmacology.

Table 1: Evolution of DHP Carboxylic Acid Derivatives

Structural Significance of Fluorinated Benzyl Substitutions in Heterocyclic Systems

The 3,4-difluorobenzyl group at the C-5 position of the DHP ring introduces strategic electronic and steric modifications. Fluorine’s high electronegativity (3.98 Pauling scale) polarizes the benzyl ring, enhancing dipole interactions with hydrophobic protein pockets. Additionally, the fluorine atoms’ small atomic radius minimizes steric hindrance while improving lipid solubility, as evidenced by the log P values of related compounds like 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (PubChem CID: 2764857).

Comparative studies of fluorinated vs. non-fluorinated DHPs reveal distinct pharmacological profiles. For instance, 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 119915-47-8) exhibits 2–3-fold greater antimicrobial potency than its non-fluorinated analog, likely due to fluorine’s ability to stabilize hydrogen bonds with bacterial enzymes. Similarly, fluorination at the benzyl position in 5-(3,4-difluorobenzyl) derivatives augments π-stacking interactions with aromatic residues in target proteins, as observed in molecular docking simulations.

Table 2: Impact of Fluorination on Physicochemical Properties

| Compound | log P | MIC (Mycobacterium tuberculosis) |

|---|---|---|

| Non-fluorinated DHP carboxamide | 2.1 | 16 μg/mL |

| 3,4-Difluorobenzyl DHP carboxylic acid | 1.8 | 4 μg/mL |

The methyl group at the N-1 position further fine-tunes the molecule’s conformation. Methyl substitution reduces ring puckering, as confirmed by X-ray crystallography of analogous structures, thereby aligning the carboxylic acid moiety for optimal hydrogen bonding with biological targets. This structural rigidity is critical for maintaining activity in physiological environments, where conformational flexibility could lead to premature degradation.

Properties

Molecular Formula |

C14H11F2NO3 |

|---|---|

Molecular Weight |

279.24 g/mol |

IUPAC Name |

5-[(3,4-difluorophenyl)methyl]-1-methyl-4-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H11F2NO3/c1-17-6-9(13(18)10(7-17)14(19)20)4-8-2-3-11(15)12(16)5-8/h2-3,5-7H,4H2,1H3,(H,19,20) |

InChI Key |

SGSMZNQVCLYVRG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the following steps:

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl halide derivative.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxylated derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be studied for its effects on various biological targets, such as enzymes or receptors.

Biochemical Research: It can be used as a probe to study biochemical pathways and interactions within cells.

Industry:

Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its chemical properties.

Manufacturing: It can be used in the synthesis of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The presence of the 3,4-difluorobenzyl group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Dihydropyridine Derivatives

Notes:

- Substituent Effects: Electron-Withdrawing Groups: The 3,4-difluorobenzyl group in the target compound provides electronegativity, enhancing metabolic stability compared to the nitro group in barnidipine intermediates, which is prone to reduction . Lipophilicity: The biphenyl analogue’s LogP (4.78) suggests higher lipophilicity than the target compound, which may translate to slower renal clearance but poorer aqueous solubility .

Stability and Degradation Pathways

- Dehydrogenation Sensitivity : Unlike barnidipine derivatives, which undergo aromatization of the dihydropyridine ring under stress (e.g., irradiation or oxidation) to form pyridine derivatives , the target compound’s fluorine substituents may mitigate such degradation by stabilizing the reduced dihydropyridine state.

- Stereochemical Integrity : The target compound lacks chiral centers present in barnidipine intermediates (e.g., compound 12, optical purity 99.2%), simplifying synthesis and reducing risks of diastereomeric impurities .

Pharmacological and Physicochemical Profiles

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility relative to ester-containing analogues (e.g., compound 10 in ) .

Biological Activity

5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, particularly in pharmacology, where they often exhibit significant effects on cardiovascular health and cancer treatment.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dihydropyridine core with a carboxylic acid functional group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that dihydropyridine derivatives possess notable cytotoxic activities against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of colorectal cancer cells (HCT-15), with IC50 values indicating moderate cytotoxicity:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Reference Compound A | 7.94 ± 1.6 |

| Reference Compound B | 9.24 ± 0.9 |

The efficacy of this compound in inducing apoptosis in cancer cells has been linked to its ability to interact with specific proteins involved in the apoptotic pathway, such as PARP-1 .

Cardiovascular Effects

Dihydropyridines are well-known calcium channel blockers, which play a significant role in managing hypertension and angina. The biological activity of this compound may also extend to cardiovascular applications by modulating calcium influx in cardiac and vascular smooth muscle cells. This mechanism helps reduce blood pressure and improve heart function.

The proposed mechanism of action for this compound involves:

- Calcium Channel Blockade : Inhibition of voltage-gated calcium channels leads to reduced intracellular calcium levels.

- Apoptosis Induction : Interaction with apoptotic pathways promotes programmed cell death in cancer cells.

- Antioxidant Activity : Potential scavenging of free radicals contributes to its protective effects on normal cells.

Case Studies

Several case studies have explored the biological activity of similar dihydropyridine compounds:

- Study on HCT-15 Cell Line : A study demonstrated that various dihydropyridine derivatives exhibited significant cytotoxicity against HCT-15 cells, suggesting that modifications to the benzyl group can enhance activity .

- Cardiovascular Trials : Clinical trials involving related compounds have shown improved outcomes in patients with hypertension when treated with dihydropyridine derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid?

The compound is synthesized via modified Hantzsch dihydropyridine routes. Key steps include:

- Core formation : Condensation of β-keto esters (e.g., methyl 3-oxopentanedioate) with ammonium acetate under reflux (ethanol, 70–80°C) to yield the dihydropyridine ring.

- Functionalization : Introduction of the 3,4-difluorobenzyl group via alkylation using 3,4-difluorobenzyl bromide in DMF with K₂CO₃ (80°C, 12–24 hours).

- Carboxylic acid protection : Use of tert-butyl esters to prevent decarboxylation during synthesis, followed by acidic deprotection (TFA/CH₂Cl₂) .

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Core formation | Ethyl acetoacetate, NH₄OAc, ethanol, reflux | 55–60 | Recrystallization (EtOH/H₂O) |

| Benzylation | 3,4-Difluorobenzyl bromide, K₂CO₃, DMF, 80°C | 60–65 | Column chromatography (SiO₂, hexane/EtOAc) |

Q. How is the compound’s structural integrity validated post-synthesis?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., difluorobenzyl CH₂ at δ ~4.5 ppm; carboxylic acid proton absent due to deprotonation).

- HPLC-MS : Purity >95% (C18 column, 0.1% formic acid/acetonitrile gradient).

- X-ray crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Q. What analytical methods assess stability under varying pH and temperature conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., ~200°C).

- HPLC stability studies : Incubate at pH 2–9 (37°C, 7 days) to monitor degradation products (e.g., decarboxylation or hydrolysis).

- Mass spectrometry : Identifies fragments like [M-CO₂H]⁻ or oxidized metabolites .

Advanced Research Questions

Q. How does the 3,4-difluorobenzyl moiety influence target binding in sodium channel inhibition?

Computational docking (AutoDock Vina) suggests the difluorobenzyl group occupies hydrophobic pockets in Nav1.7’s voltage-sensing domain. Fluorine atoms enhance binding via halogen bonds with tyrosine residues (e.g., Tyr-359). Comparative studies with non-fluorinated analogs show a 10-fold lower IC₅₀ for the difluorinated compound .

| Analog | IC₅₀ (Nav1.7, nM) | Selectivity (Nav1.5/Nav1.7) |

|---|---|---|

| 5-(3,4-Difluorobenzyl) | 12 ± 3 | >100 |

| 5-Benzyl | 130 ± 20 | 5 |

Q. What computational approaches predict metabolite formation and toxicity?

- In silico metabolism : Use GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., hydroxylation at C4 of dihydropyridine).

- DEREK Nexus : Flags potential hepatotoxicity from reactive intermediates (e.g., quinone methides via oxidative ring opening) .

Q. How can contradictory activity data in cell-based vs. enzyme assays be resolved?

- Membrane permeability : Measure logP (e.g., ~2.5 via shake-flask method) to assess cellular uptake limitations.

- Plasma protein binding : Equilibrium dialysis reveals >90% binding, reducing free drug concentration in cell assays.

- Metabolite interference : LC-MS/MS detects intracellular accumulation of inactive carboxylate metabolites .

Q. What crystallographic parameters define the compound’s solid-state conformation?

Single-crystal X-ray data ( ):

- Space group : P1 (triclinic).

- Unit cell : a = 9.890 Å, b = 10.242 Å, c = 13.665 Å; α = 89.3°, β = 74.7°, γ = 71.7°.

- Hydrogen bonds : Carboxylic acid forms dimers (O···O distance = 2.65 Å), stabilizing the lattice .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst screening : Pd(OAc)₂/XPhos improves coupling efficiency for benzylation (yield ↑20%).

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours (80°C, 300 W) .

Q. What strategies mitigate racemization during chiral center formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.